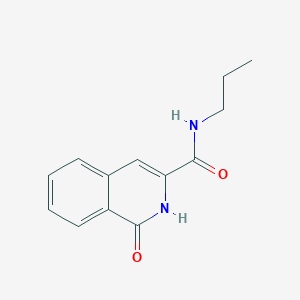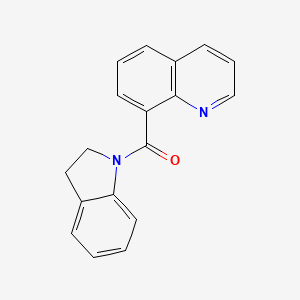
2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone, also known as DMQX, is a chemical compound that belongs to the class of quinoxaline derivatives. It has been widely studied for its potential applications in the field of neuroscience, particularly in the study of ionotropic glutamate receptors.
作用機序
2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone acts as a competitive antagonist of AMPA receptors by binding to the receptor site and preventing the activation of the receptor by glutamate. This leads to a decrease in the excitatory synaptic transmission mediated by AMPA receptors, which can have a profound effect on neuronal activity and plasticity.
Biochemical and physiological effects:
2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone can block the induction of long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. In vivo studies have shown that 2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone can modulate the activity of AMPA receptors in various brain regions, leading to changes in neuronal activity and behavior.
実験室実験の利点と制限
2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone has several advantages as a research tool, including its high selectivity for AMPA receptors, its ability to block the activity of these receptors in a dose-dependent manner, and its well-documented synthesis method. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
将来の方向性
There are several future directions for the study of 2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone, including its potential use as a therapeutic agent for neurological disorders, such as epilepsy and stroke. Additionally, there is a need for further research into the molecular mechanisms underlying the effects of 2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone on AMPA receptors, as well as its potential interactions with other neurotransmitter systems. Finally, there is a need for the development of more selective and potent AMPA receptor antagonists that can be used to study the physiological and pathological roles of these receptors in greater detail.
合成法
2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone can be synthesized through a multi-step process that involves the reaction of 2,3-dihydroindole with 8-bromoquinoline, followed by a series of chemical reactions that lead to the final product. The synthesis method has been well-documented in the literature, and several modifications have been proposed to improve the yield and purity of 2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone.
科学的研究の応用
2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone has been extensively used in scientific research as a selective antagonist of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity. 2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone has been shown to block the activity of AMPA receptors in a dose-dependent manner, and it has been used to study the physiological and pathological roles of these receptors in various brain regions.
特性
IUPAC Name |
2,3-dihydroindol-1-yl(quinolin-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-18(20-12-10-13-5-1-2-9-16(13)20)15-8-3-6-14-7-4-11-19-17(14)15/h1-9,11H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLWIMFTXYHSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

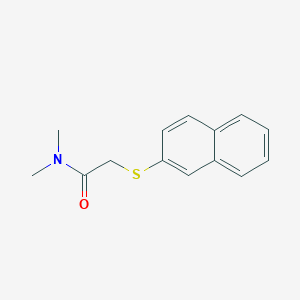
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7472754.png)
![2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)
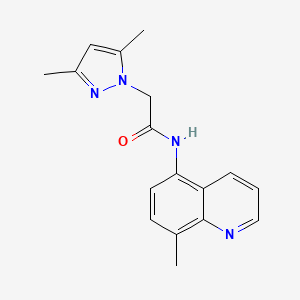
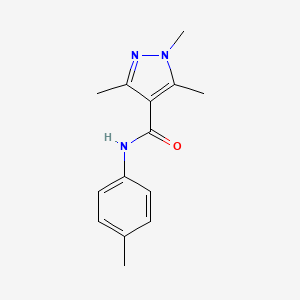

![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)

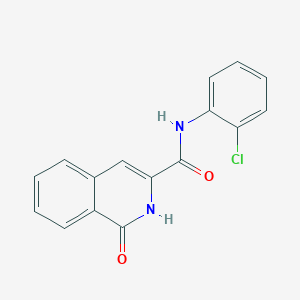
![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)



